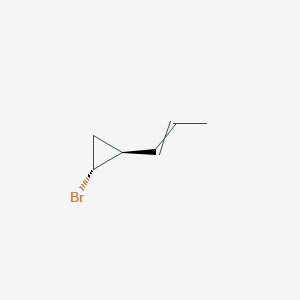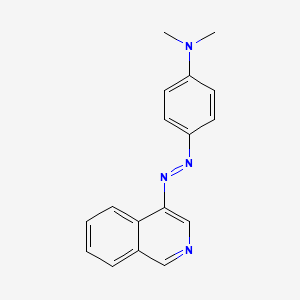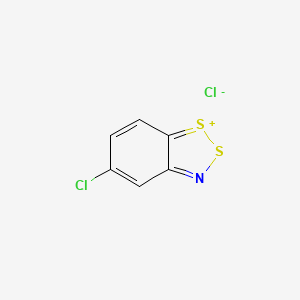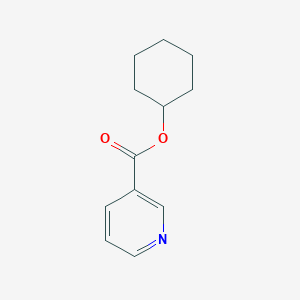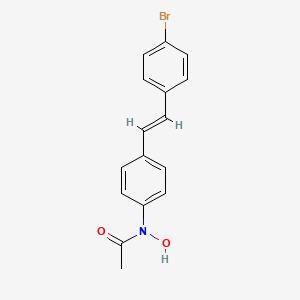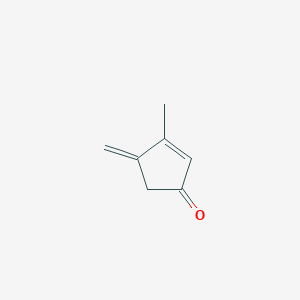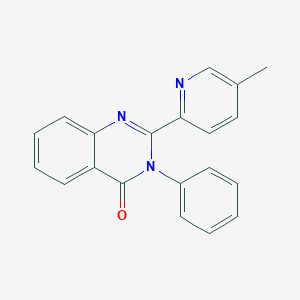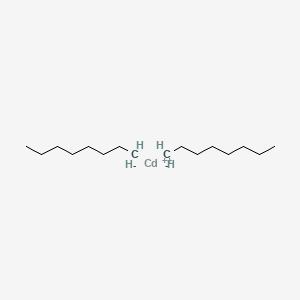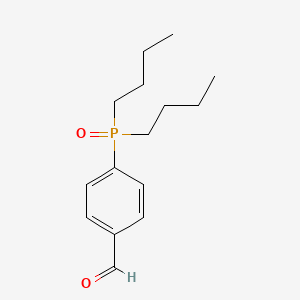
4-(Dibutylphosphoryl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dibutylphosphoryl)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde moiety substituted with a dibutylphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibutylphosphoryl)benzaldehyde typically involves the introduction of a dibutylphosphoryl group to a benzaldehyde derivative. One common method is the reaction of benzaldehyde with dibutylphosphine oxide under specific conditions to achieve the desired substitution. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-(Dibutylphosphoryl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(Dibutylphosphoryl)benzoic acid.
Reduction: Formation of 4-(Dibutylphosphoryl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
4-(Dibutylphosphoryl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Dibutylphosphoryl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The dibutylphosphoryl group may influence the compound’s solubility, reactivity, and overall behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The parent compound, lacking the dibutylphosphoryl group.
4-(Dimethylphosphoryl)benzaldehyde: A similar compound with a dimethylphosphoryl group instead of dibutylphosphoryl.
4-(Diethylphosphoryl)benzaldehyde: A compound with a diethylphosphoryl group.
Uniqueness
4-(Dibutylphosphoryl)benzaldehyde is unique due to the presence of the dibutylphosphoryl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
64422-27-1 |
|---|---|
Molecular Formula |
C15H23O2P |
Molecular Weight |
266.31 g/mol |
IUPAC Name |
4-dibutylphosphorylbenzaldehyde |
InChI |
InChI=1S/C15H23O2P/c1-3-5-11-18(17,12-6-4-2)15-9-7-14(13-16)8-10-15/h7-10,13H,3-6,11-12H2,1-2H3 |
InChI Key |
LIJOAHBCNTZIOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=O)(CCCC)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


